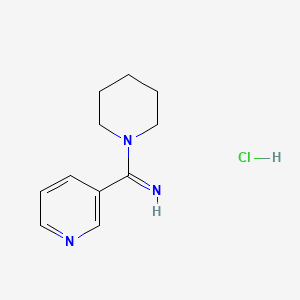
ethyl 6-amino-5-cyano-4-(3-furyl)-2-propyl-4H-pyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-amino-5-cyano-4-(3-furyl)-2-propyl-4H-pyran-3-carboxylate, also known as Furafylline, is a synthetic chemical compound that belongs to the pyranocarboxylic acid ester family. It has been used extensively in scientific research due to its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
Ethyl 6-amino-5-cyano-4-(3-furyl)-2-propyl-4H-pyran-3-carboxylate works by inhibiting the activity of CYP1A2, which is responsible for the metabolism of many drugs and toxins. By inhibiting this enzyme, this compound can increase the bioavailability of certain drugs and reduce the toxicity of certain toxins. It has also been shown to have anti-inflammatory and anti-cancer effects, which may be related to its inhibition of CYP1A2.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the bioavailability of certain drugs, reduce the toxicity of certain toxins, and have anti-inflammatory and anti-cancer effects. It has also been shown to have effects on the central nervous system, including sedative and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ethyl 6-amino-5-cyano-4-(3-furyl)-2-propyl-4H-pyran-3-carboxylate is its specificity for CYP1A2, which makes it a useful tool for studying the activity of this enzyme. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are some limitations to its use in lab experiments. For example, it has a relatively short half-life, which means that it may need to be administered multiple times to achieve a steady-state concentration. Additionally, its effects on other enzymes and pathways may need to be taken into account when interpreting results.
Direcciones Futuras
There are many potential future directions for research on ethyl 6-amino-5-cyano-4-(3-furyl)-2-propyl-4H-pyran-3-carboxylate. One area of interest is its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of interest is its effects on other enzymes and pathways, which may have implications for drug metabolism and toxicity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
Ethyl 6-amino-5-cyano-4-(3-furyl)-2-propyl-4H-pyran-3-carboxylate can be synthesized through a multi-step process that involves the reaction of 3-furaldehyde with ethyl acetoacetate to form 3-(furan-3-yl)acrylic acid ethyl ester. This intermediate is then reacted with cyanoacetic acid to form this compound. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
Ethyl 6-amino-5-cyano-4-(3-furyl)-2-propyl-4H-pyran-3-carboxylate has been widely used in scientific research due to its potential applications in various fields. It has been studied extensively for its inhibitory effects on cytochrome P450 1A2 (CYP1A2), an enzyme that plays a crucial role in the metabolism of many drugs and toxins. This compound has also been used as a probe drug to evaluate the activity of CYP1A2 in vivo and in vitro. Additionally, it has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propiedades
IUPAC Name |
ethyl 6-amino-5-cyano-4-(furan-3-yl)-2-propyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-3-5-12-14(16(19)21-4-2)13(10-6-7-20-9-10)11(8-17)15(18)22-12/h6-7,9,13H,3-5,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXRDKAJPPEKEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=COC=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-bis[2-(aminocarbonyl)phenyl]terephthalamide](/img/structure/B5974437.png)
![1-[2-(4-fluorophenyl)ethyl]-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone](/img/structure/B5974442.png)
![4-{[2-(4-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5974444.png)
![N-[5-(4,5-dimethoxy-2-nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B5974450.png)
![1-{5-[(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]-2-thienyl}ethanone](/img/structure/B5974458.png)
![9-methyl-3-(1-piperidinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione](/img/structure/B5974464.png)

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide](/img/structure/B5974474.png)
![5-{[(dimethylamino)carbonyl]-NNO-azoxy}-2,2-dimethyl-5-nitro-1,3-dioxane](/img/structure/B5974499.png)
![6-({3-[(2-fluorophenoxy)methyl]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B5974505.png)
![2-[(5-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5974509.png)
![4-(2-methoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B5974535.png)
![6-[(4-phenyl-1-piperazinyl)carbonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5974547.png)
![1-{4-[(3-methyl-1-piperidinyl)methyl]benzoyl}-4-piperidinecarboxamide](/img/structure/B5974554.png)